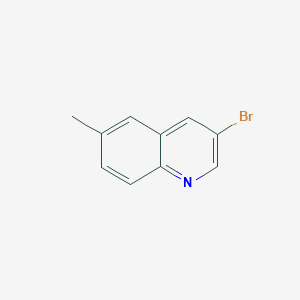

3-Bromo-6-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWMQFNPEIICOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499352 | |

| Record name | 3-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66438-78-6 | |

| Record name | 3-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Quinoline Chemistry and the Research Significance of 3 Bromo 6 Methylquinoline

Contextualization of Quinoline (B57606) Derivatives in Modern Chemical and Biomedical Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold for a multitude of derivatives with diverse applications. rsc.orgmdpi.com These derivatives are central to modern chemical and biomedical research due to their wide-ranging biological activities. orientjchem.orgnih.gov In medicinal chemistry, quinoline-based structures are integral to the development of drugs with various therapeutic effects, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. rsc.orgorientjchem.orgmdpi.com The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of these molecules. researchgate.net This adaptability has led to the successful commercialization of numerous quinoline-based drugs, such as chloroquine, ciprofloxacin, and topotecan. researchgate.net Beyond pharmaceuticals, quinoline derivatives also find applications as ligands, sensors, and luminescent materials. researchgate.net

Importance of Halogenated Quinoline Scaffolds in Synthetic Chemistry and Drug Discovery

The introduction of halogen atoms, such as bromine, into the quinoline scaffold—a process known as halogenation—is a critically important strategy in synthetic chemistry and drug discovery. nih.gov Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, which can enhance its ability to penetrate biological membranes like the blood-brain barrier. mdpi.com From a synthetic standpoint, the bromine atom in a halogenated quinoline serves as a versatile handle for further chemical modifications. It can be readily replaced by other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures. evitachem.com In drug discovery, the presence of a halogen can lead to enhanced biological activity and improved metabolic stability. mdpi.comnih.gov For instance, halogenated quinolines have been investigated for their potent antibacterial activities, with some demonstrating the ability to eradicate drug-resistant bacterial biofilms. nih.gov

Specific Research Focus on 3-Bromo-6-methylquinoline within the Quinoline Class

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H8BrN | guidechem.comsynblock.com |

| Molecular Weight | 222.08 g/mol | guidechem.comsynblock.com |

| CAS Number | 66438-78-6 | guidechem.comsynblock.com |

| Appearance | Solid | sigmaaldrich.com |

Advanced Synthetic Methodologies for 3 Bromo 6 Methylquinoline and Its Analogs

Direct Synthetic Routes to 3-Bromo-6-methylquinoline

Detailed, peer-reviewed synthetic procedures for the direct synthesis of this compound are not extensively documented in the chemical literature. This scarcity is primarily due to the significant regiochemical challenges associated with the functionalization of the quinoline (B57606) nucleus, particularly at the C3 position.

Hypothetically, the synthesis could be approached via classic quinoline construction methods, such as the Skraup or Doebner-von Miller reactions. These methods would require a starting aniline (B41778) that already contains the desired substitution pattern, for instance, an appropriately substituted bromo-amino toluene (B28343) derivative. This strategy circumvents the challenges of direct bromination on a pre-formed 6-methylquinoline (B44275) ring.

The synthesis of this compound is complicated by the inherent electronic properties of the quinoline scaffold. The regioselectivity of electrophilic substitution reactions, such as bromination, is governed by the electron density of the various positions on the bicyclic ring system.

Electronic Effects: The quinoline ring consists of an electron-rich benzene (B151609) ring (carbocycle) fused to an electron-deficient pyridine (B92270) ring (heterocycle). Electrophilic attack is strongly favored on the benzene portion (positions 5, 6, 7, and 8) over the pyridine portion (positions 2, 3, and 4). The nitrogen atom deactivates the heterocycle towards electrophiles.

Directing Group Influence: The methyl group at the C6 position is an activating, ortho-para directing group. Consequently, it promotes electrophilic substitution at the C5 and C7 positions. Indeed, the electrophilic bromination of 6-methylquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to produce 5-bromo-6-methylquinoline (B2671469) with high yield. beilstein-journals.org

Challenges of C3-Functionalization: The C3 position is particularly difficult to functionalize via direct methods. Studies on transition-metal-catalyzed C-H bond activation, a modern strategy for selective functionalization, have shown that activating the C3 position of the quinoline core is "definitively elusive." nih.govacs.org While some iridium-catalyzed borylation methods have succeeded in functionalizing the C3 position of unsubstituted quinoline, these can lead to mixtures of regioisomers and have not been specifically reported for 6-methylquinoline. mdpi.com

These combined electronic and steric factors make the selective introduction of a bromine atom at the C3 position of 6-methylquinoline a significant synthetic hurdle, explaining the lack of straightforward reported procedures.

Synthesis of Related Bromo-Methylquinoline Intermediates

Given the challenges in synthesizing the 3-bromo isomer, the study of related, more accessible bromo-methylquinoline isomers is instructive. These compounds serve as valuable intermediates for building more complex molecules.

The 6-bromo-2-methylquinoline (B1268081) scaffold is a common structural motif. One established route to this class of compounds is the Doebner-Miller reaction. For example, 6-bromo-2-methyl-quinoline can be prepared by reacting 4-bromoaniline (B143363) with crotonaldehyde (B89634). nih.gov Another approach is the Knorr synthesis, which was investigated for the preparation of 6-bromo-4-methylquinolin-2(1H)-one. google.com This method involves the condensation of 4-bromoaniline with an acetoacetate (B1235776) ester, followed by cyclization. google.com

A synthesis for a key derivative, (6-bromo-2-methyl-quinolin-4-yl)-hydrazine, begins with the preparation of 6-bromo-4-hydroxy-2-methyl quinoline. preprints.org This is achieved by heating 4-bromoaniline, ethyl acetoacetate, and polyphosphoric acid. preprints.org The resulting quinoline is then treated with phosphorous oxychloride to yield the 4-chloro derivative, which can be further reacted to produce the target hydrazine (B178648). preprints.org

Table 1: Synthesis of 6-bromo-4-hydroxy-2-methyl quinoline

| Step | Reagents & Conditions | Purpose | Reference |

| 1 | 4-bromoaniline, ethyl acetoacetate, polyphosphoric acid | Conrad-Limpach-Knorr reaction to form the quinoline core. | preprints.org |

| 2 | Heat at 150°C for 2 hours | Drive the cyclization and dehydration reaction. | preprints.org |

The synthesis of 8-bromo-6-methylquinoline-2-carbaldehyde has been described in detail as a multi-step process. smolecule.com This procedure highlights strategies for controlling regiochemistry through a building-block approach followed by selective functional group transformation.

The synthesis begins with a Doebner-von Miller type reaction, where 2-bromo-4-methylaniline (B145976) is cyclized with crotonaldehyde in the presence of hydrochloric acid to produce 8-bromo-2,6-dimethylquinoline. smolecule.com Subsequently, the 2-methyl group of this intermediate is selectively oxidized to an aldehyde using selenium dioxide in dioxane. smolecule.com These reaction conditions are mild enough to avoid oxidation of the methyl group at the C6 position. smolecule.com

Table 2: Detailed Synthesis of 8-Bromo-6-methylquinoline-2-carbaldehyde

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 1 | 2-bromo-4-methylaniline | 1. Crotonaldehyde, 6M HCl, reflux, 3.5h 2. ZnCl₂ (for purification) | 8-bromo-2,6-dimethylquinoline | Not specified | smolecule.com |

| 2 | 8-bromo-2,6-dimethylquinoline | Selenium dioxide (SeO₂), dioxane, 90°C, 3.5h | 8-bromo-6-methylquinoline-2-carbaldehyde | Not specified | smolecule.com |

This aldehyde is a versatile intermediate. It can be reacted with N¹-methylbenzene-1,2-diamine in nitrobenzene (B124822) to form 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, a complex heterocyclic system. smolecule.com

Green Chemistry Approaches and Sustainable Synthesis Strategies for Quinoline Frameworks

Traditional methods for quinoline synthesis often rely on harsh conditions, toxic reagents, and significant energy consumption. beilstein-journals.orgnih.gov In response, significant research has focused on developing greener and more sustainable strategies for constructing the quinoline framework. beilstein-journals.org These modern approaches prioritize minimizing waste, reducing energy input, and using environmentally benign materials.

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov For example, a Nafion NR50 solid acid catalyst has been used for the Friedländer quinoline synthesis in ethanol (B145695) under microwave conditions. chemrxiv.org

Benign Catalysts and Solvents: There is a move away from strong, corrosive acids. Formic acid has been explored as a versatile and environmentally friendly catalyst for quinoline synthesis. beilstein-journals.org The use of greener solvents like ethanol and water is also a key feature of many modern protocols.

Catalyst-Free and Metal-Free Reactions: Some innovative methods proceed without any catalyst, reducing cost and simplifying purification. Transition-metal-free protocols, such as those using iodine as a catalyst or relying on oxidative cyclocondensation, offer alternatives to expensive and potentially toxic heavy metal catalysts. smolecule.com

Energy Efficiency: Techniques like ultrasound-assisted synthesis are being explored to make quinoline production more energy-efficient and sustainable. beilstein-journals.org

Table 3: Comparison of Green Synthesis Strategies for Quinoline Frameworks

| Strategy | Energy Source | Catalyst Example | Solvent Example | Key Advantage | Reference |

| Microwave Synthesis | Microwave | Nafion NR50 (Solid Acid) | Ethanol | Reduced reaction time, high efficiency | chemrxiv.org |

| Benign Catalysis | Conventional Heating | Formic Acid | Formic Acid (reagent & catalyst) | Reduced waste, milder conditions | beilstein-journals.org |

| Metal-Free Catalysis | Conventional Heating | Iodine | DMSO | Avoids heavy metal contamination | |

| Transition-Metal-Free | Conventional Heating | TsOH/K₂S₂O₈ | Not specified | Avoids expensive/toxic metal catalysts | smolecule.com |

| Ultrasonic Irradiation | Ultrasound | Not specified | Not specified | Energy efficiency, enhanced reaction rates | beilstein-journals.org |

These green methodologies are crucial for enhancing the sustainability of pharmaceutical and chemical manufacturing, aligning the synthesis of important scaffolds like quinoline with principles of environmental stewardship. beilstein-journals.org

Mechanistic Studies of this compound Formation Reactions

The formation of this compound is a nuanced process governed by the electronic properties of the quinoline scaffold and the specific reaction conditions employed. The mechanism primarily involves electrophilic aromatic substitution, but the regioselectivity is complex due to the presence of two fused rings with different reactivity profiles: the electron-rich benzene ring and the electron-deficient pyridine ring.

The direct bromination of 6-methylquinoline typically occurs on the more activated benzene ring. The methyl group at the C-6 position is an activating, ortho-para directing group, which would be expected to facilitate electrophilic attack at the C-5 and C-7 positions. Conversely, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, achieving substitution at the C-3 position requires specific strategies that overcome this inherent lack of reactivity.

One key mechanistic approach to favor bromination at the C-3 position involves the reaction of an acid salt of quinoline with bromine. google.com In a strongly acidic medium, the quinoline nitrogen is protonated. This protonation further deactivates the pyridine ring, but it is believed to proceed through a mechanism involving addition-elimination on the protonated species or by altering the frontier molecular orbitals of the substrate. A proposed method involves reacting a quinoline acid salt with bromine in a suitable solvent to form the 3-bromoquinoline (B21735) hydrobromide, which is then neutralized with an alkali to yield the final product. google.com

Alternative mechanisms, such as radical pathways, have also been explored, particularly with the use of N-Bromosuccinimide (NBS). rsc.orgrsc.org While often used for allylic and benzylic bromination, NBS can also act as a source of electrophilic bromine, especially in the presence of an acid catalyst. In some cases, NBS-mediated reactions can proceed via a combination of electrophilic and radical pathways. For instance, studies on the bromination of tetrahydroquinolines using NBS have shown that NBS can function both as an electrophilic reagent and as an oxidant to achieve dehydrogenation via a radical mechanism. rsc.orgrsc.org This dual reactivity highlights the complexity of bromination reactions involving quinoline systems.

The choice of brominating agent, solvent, and catalyst plays a critical role in directing the substitution pattern on the quinoline ring. Mechanistic control is essential to selectively achieve the desired 3-bromo isomer over other potential products.

Table 1: Influence of Reaction Conditions on Quinoline Bromination Regioselectivity This table summarizes findings from various studies on the bromination of quinoline derivatives, illustrating how different conditions can direct the position of bromination.

| Starting Material | Reagent(s) | Conditions | Major Product(s) | Mechanistic Implication | Source |

| 8-Aminoquinoline Amides | Alkyl bromides, Cu(OAc)₂·H₂O | DMSO, 100 °C | C5-Brominated products | Copper-promoted C-H activation directs substitution to the C5 position. | beilstein-journals.org |

| Tetrahydroquinolines | NBS | Mild, metal-free | Polybromoquinolines | A combination of electrophilic bromination and radical dehydrogenation. | rsc.orgrsc.org |

| Quinoline (Acid Salt) | Bromine (Br₂) | Solvent | 3-Bromoquinoline hydrobromide | Reaction on the protonated quinoline favors C-3 substitution. | google.com |

| 4-Bromoaniline, Crotonaldehyde | Ag(I)-montmorillonite K10 | 120 °C | 2-Bromo-6-methylquinoline (B188506) | Doebner-Miller reaction, where bromination precedes cyclization. |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 6 Methylquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These methods are fundamental for elaborating the quinoline (B57606) core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organoboron compounds and organic halides. numberanalytics.comlibretexts.org For bromoquinoline derivatives, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. While specific studies on 3-bromo-6-methylquinoline are not extensively documented, the reactivity of closely related isomers, such as 2-bromo-6-methylquinoline (B188506) and other bromoquinolines, provides a strong basis for predicting its behavior. acs.org

The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with the C-Br bond. libretexts.org This is followed by transmetalation with a boronic acid or its ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic substrates which can be challenging. nih.govnih.gov For instance, the coupling of 2-bromo-6-methylquinoline has been successfully demonstrated, indicating the feasibility of such transformations on the bromo-methylquinoline framework. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinoline Analogs This table is generated based on data from analogous reactions and represents typical conditions.

| Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylquinoline | (S)-PhCH₂CH₂CHMe-stannatrane* | Pd(dba)₂ | JackiePhos | KF | Toluene (B28343) | 100 | >95% | acs.orgacs.org |

| 3-Bromoquinoline (B21735) | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L1 (1.2%) | - | K₃PO₄ | THF/H₂O | 110 | >95% | nih.gov |

| 6-Bromo-2-methylquinoline (B1268081) | Lithium triisopropyl(phenyl)borate | XPhos Precatalyst (3%) | - | K₃PO₄ | THF/H₂O | 40 | 89% | nih.govacs.org |

Note: This example is a Stille coupling, which follows a similar catalytic cycle and is indicative of cross-coupling feasibility.

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound is amenable to other palladium-catalyzed transformations.

Stille Coupling: This reaction pairs the organohalide with an organotin reagent. It has been used for the stereoretentive coupling of secondary alkyl azastannatranes with 2-bromo-6-methylquinoline, achieving high yields and demonstrating its utility for creating complex C(sp³)–C(sp²) bonds. acs.orgacs.org

Heck Coupling: The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a base. This method could be applied to introduce alkenyl substituents at the C-3 position of the quinoline ring. researchgate.net

Buchwald-Hartwig Amination: This reaction is a key method for forming C-N bonds. It would allow for the introduction of primary or secondary amines at the C-3 position, a valuable transformation in medicinal chemistry. The success of this reaction often relies on sterically hindered phosphine (B1218219) ligands. sigmaaldrich.com

Carbonylative Couplings: Reactions involving carbon monoxide can be used to introduce carbonyl functionalities, such as esters or amides, providing access to quinoline-3-carboxylic acid derivatives.

The success of cross-coupling reactions with heterocyclic halides like this compound is highly dependent on the catalytic system. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the choice of ligand is critical.

Modern catalytic systems often employ electron-rich, bulky phosphine ligands that promote the crucial reductive elimination step and stabilize the active Pd(0) species. libretexts.org Buchwald's dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding pre-catalysts (which offer improved air-stability and catalytic activity) are particularly effective for challenging substrates. nih.govacs.orgsigmaaldrich.com Optimization studies on related systems have shown that parameters such as catalyst loading, ligand-to-metal ratio, base, and temperature must be carefully tuned to maximize yield and minimize side reactions. nih.govnih.gov For instance, automated feedback systems have been used to rapidly optimize conditions for the Suzuki-Miyaura coupling of 3-bromoquinoline, identifying optimal temperatures and ligand choices for high throughput. nih.gov

Table 2: Common Catalytic Systems for Cross-Coupling of Heteroaryl Halides

| Catalyst/Precatalyst | Ligand | Typical Reaction | Notes | Ref |

|---|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos, BrettPhos | Suzuki, Buchwald-Hartwig | Highly active for C-C and C-N coupling of challenging substrates. | sigmaaldrich.com |

| XPhos Pd G3 | (Integrated) | Suzuki, Buchwald-Hartwig | Air- and moisture-stable precatalyst for reliable generation of the active LPd(0) catalyst. | sigmaaldrich.com |

| PdCl₂(dppf) | (Integrated) | Suzuki, Borylation | Often used for borylation reactions and standard Suzuki couplings. | mdpi.com |

| Pd(PPh₃)₄ | (Integrated) | Suzuki, Stille | A classical catalyst, though often less active than modern systems for difficult substrates. | acs.org |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Further functionalization of the this compound core can be achieved via electrophilic or nucleophilic aromatic substitution, though the regioselectivity is strongly governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In the quinoline system, EAS typically occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. The C-6 methyl group is an activating, ortho, para-directing group. Therefore, electrophilic attack is predicted to occur at the C-5 and C-7 positions. The bromine at C-3 has a negligible electronic effect on the benzene ring. Reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield a mixture of 5- and 7-substituted products.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism requires the presence of strong electron-withdrawing groups ortho or para to the leaving group (the halogen) to stabilize the intermediate Meisenheimer complex. pressbooks.publibretexts.org In the quinoline ring, the nitrogen atom exerts an electron-withdrawing effect, strongly activating halogens at the C-2 and C-4 positions for nucleophilic displacement. The bromine atom at the C-3 position is not in an activated position (meta to the ring nitrogen) and is therefore generally unreactive toward traditional SNAr reactions. pressbooks.publibretexts.org Substitution at this position would require harsh conditions or alternative pathways, such as those involving metal-halogen exchange followed by quenching with an electrophile. acs.org

Oxidation and Reduction Reactions

The methyl group and the quinoline ring itself can undergo oxidation and reduction, offering additional pathways for derivatization.

The methyl group at the C-6 position can be oxidized to afford the corresponding carboxylic acid. This transformation typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), under harsh reaction conditions.

Interestingly, research on related isomers highlights the potential for selective oxidation when multiple methyl groups are present. In a study on 8-bromo-2,6-dimethylquinoline, the methyl group at the C-2 position was selectively oxidized to an aldehyde using selenium dioxide under mild conditions. researchgate.netpreprints.org The study noted that oxidation of the C-6 methyl group did not occur under these conditions and would require a more forceful approach. researchgate.netpreprints.org This differential reactivity is significant, as it allows for stepwise functionalization of dimethylated quinoline scaffolds and implies that the C-6 methyl group in this compound is relatively robust to mild oxidation.

Functional Group Interconversions on the Quinoline Scaffold

The quinoline ring system is a robust aromatic structure, and the presence of both a halogen and a methyl group on the this compound backbone offers multiple avenues for functional group interconversions. These transformations are crucial for developing new molecules with tailored electronic and steric properties. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from studies on analogous substituted quinolines.

The bromine atom at the C-3 position is a key functional handle, primarily serving as a leaving group for various nucleophilic substitution and cross-coupling reactions. vulcanchem.com Research on related bromoquinolines has shown that this position is amenable to reactions such as amination and Suzuki-Miyaura coupling. researchgate.net For instance, copper-catalyzed amination of 3-bromoquinoline with ammonia (B1221849) has been demonstrated, suggesting a viable pathway to 3-amino-6-methylquinoline. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon bonds at the C-3 position.

The methyl group at the C-6 position also presents opportunities for derivatization. Oxidation of the methyl group is a common strategy to introduce carboxylic acid or aldehyde functionalities. For example, the methyl group on related quinolines can be oxidized to a carboxyl group, which can then be further derivatized. smolecule.com Bromination of the methyl group, for instance using N-bromosuccinimide (NBS), can yield a bromomethyl derivative, which is a versatile intermediate for introducing a wide range of functional groups via nucleophilic substitution. nuph.edu.ua

Furthermore, functional group interconversions can involve the quinoline nitrogen. The nitrogen atom can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the entire ring system and introduce new possibilities for functionalization. The table below summarizes potential interconversions based on the reactivity of similar quinoline scaffolds.

| Initial Functional Group | Position | Reaction Type | Reagents/Catalyst | Resulting Functional Group | Reference Compound Example | Citation |

|---|---|---|---|---|---|---|

| Bromo | C-3 | Amination | CuI / 1,10-phenanthroline | Amino | 3-Bromoquinoline | researchgate.net |

| Bromo | C-3 | Suzuki-Miyaura Coupling | Pd Catalyst / Base | Aryl/Alkyl | 3-Bromoquinoline-2,4-diol | |

| Methyl | C-6 | Oxidation | SeO₂ | Aldehyde | 2-Methylquinoline | scielo.br |

| Methyl | C-6 | Bromination | N-Bromosuccinimide (NBS) | Bromomethyl | 2-Methylquinolin-4(1H)-one | nuph.edu.ua |

| Ring Nitrogen | N-1 | N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | N-Oxide | 8-(Bromomethyl)-6-methylquinoline | smolecule.com |

Synthesis of Hydrazone Analogues and Other Biologically Relevant Derivatives from Halogenated Methylquinolines

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure and are known for their diverse biological activities. The synthesis of quinoline-based hydrazone analogues is a significant area of research in medicinal chemistry. sci-hub.sederpharmachemica.com A common synthetic route to these compounds involves the condensation of a quinoline-hydrazine intermediate with various aldehydes or ketones. scielo.brderpharmachemica.cominovatus.es

For halogenated methylquinolines, the synthesis typically begins with the preparation of a hydrazinyl-quinoline precursor. For example, a general method involves the conversion of a hydroxy-quinoline to a chloro-quinoline using a reagent like phosphorus oxychloride. sci-hub.sederpharmachemica.com This is followed by hydrazinolysis, where the chloro group is displaced by hydrazine (B178648) hydrate (B1144303) to yield the key quinoline-hydrazine intermediate. sci-hub.sederpharmachemica.com This intermediate can then be reacted with a variety of substituted aldehydes or ketones in a suitable solvent, often with an acid catalyst, to produce the final hydrazone derivatives. sci-hub.sederpharmachemica.com

A study on the synthesis of hydrazone analogues from 6-bromo-2-methyl-quinolin-4-yl-hydrazine illustrates this process well. sci-hub.se The quinoline-hydrazine was condensed with various alkoxy benzaldehydes in ethanol (B145695) with a catalytic amount of sulfuric acid to yield a series of quinolyl hydrazones. sci-hub.se These compounds have shown potential as anticancer and antimicrobial agents. sci-hub.se

Beyond hydrazones, the versatile nature of the halogenated methylquinoline scaffold allows for the synthesis of other biologically relevant derivatives. For instance, quinoline-triazole hybrids have been synthesized and investigated for their antimycobacterial activity. frontiersin.org The synthesis of these hybrids can involve the reaction of a quinoline-azide intermediate with substituted alkynes. frontiersin.org The table below outlines a general synthetic scheme for hydrazone analogues based on documented procedures for related compounds.

| Step | Reaction | Typical Reagents and Conditions | Intermediate/Product | Citation |

|---|---|---|---|---|

| 1 | Cyclization | Substituted aniline (B41778) (e.g., 4-bromoaniline) + ethyl acetoacetate (B1235776), in Polyphosphoric Acid at ~150°C. | Hydroxy-methylquinoline (e.g., 6-bromo-4-hydroxy-2-methylquinoline) | sci-hub.sederpharmachemica.com |

| 2 | Chlorination | Phosphorus oxychloride (POCl₃) at ~80°C. | Chloro-methylquinoline (e.g., 4-chloro-6-bromo-2-methylquinoline) | sci-hub.sederpharmachemica.com |

| 3 | Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at reflux. | Hydrazinyl-methylquinoline (e.g., 6-bromo-2-methyl-quinolin-4-yl-hydrazine) | sci-hub.sederpharmachemica.com |

| 4 | Condensation | Aryl/alkyl aldehyde or ketone, ethanol, catalytic acid (e.g., H₂SO₄), reflux. | Quinolyl Hydrazone Derivative | sci-hub.se |

Studies on Tautomerism in Quinoline Derivatives

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, is a key consideration in the study of quinoline derivatives, particularly those with hydroxyl groups. The most common form of tautomerism in these systems is the keto-enol tautomerism, specifically the 4-oxo-quinoline (quinolone) and 4-hydroxy-quinoline forms. nuph.edu.ua The predominant tautomer can have significant implications for the compound's chemical reactivity, physical properties, and biological activity. grafiati.com

Research on 3-substituted 2-methyl-quinolin-4(1H)-ones has provided valuable insights into this equilibrium. nuph.edu.ua Studies utilizing ¹³C NMR spectroscopy and quantum-chemical calculations have shown that these compounds predominantly exist as the 4-oxo tautomer in solution (DMSO-d₆). nuph.edu.ua A significant deshielding of the C-4 carbon nucleus in the ¹³C NMR spectrum is a characteristic indicator of the 4-oxo form. nuph.edu.ua

Notably, the nature of the substituent at the C-3 position can influence the electronic environment of the quinoline ring. In a study of various 3-substituted 2-methyl-quinolin-4(1H)-ones, the 3-bromo derivative was observed as an exception in terms of the C-4 chemical shift, showing a more shielded signal compared to other analogues, though still indicative of the 4-oxo form. nuph.edu.ua This suggests that the bromine atom has a specific electronic effect on the quinoline system. nuph.edu.ua

Further studies on 2-aryl-3-bromoquinolin-4(1H)-ones corroborate these findings, confirming that these systems exist as the NH-4-oxo derivatives in both solution and the solid state. researchgate.net However, in the gas phase, evidence for the presence of the 4-hydroxyquinoline (B1666331) isomer has been found through mass spectrometry. researchgate.net The formation of unexpected 4-aryloxy-quinoline 3-esters during synthesis has also been attributed to the presence of the 4-hydroxy-quinoline tautomer, highlighting the practical impact of this equilibrium on chemical reactions. grafiati.com

| Compound Class | Predominant Tautomer (Solution/Solid) | Evidence | Key Findings | Citation |

|---|---|---|---|---|

| 3-Substituted 2-methyl-quinolin-4(1H)-ones | 4-Oxo form | ¹³C NMR Spectroscopy | Significant deshielding of the C-4 carbon signal. The 3-bromo derivative shows a unique shielding effect but still exists as the 4-oxo form. | nuph.edu.ua |

| 2-Aryl-3-bromoquinolin-4(1H)-ones | 4-Oxo form | NMR, IR, X-ray Crystallography | Exists as the NH-4-oxo derivative in solution and solid state. | researchgate.net |

| 2-Aryl-3-bromoquinolin-4(1H)-ones | 4-Oxo and 4-Hydroxy forms | Mass Spectrometry | The 4-hydroxyquinoline isomer is present in the gas phase. | researchgate.net |

| 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate | 4-Oxo form | Crystallography | The 4-oxo tautomer is solely present in the crystalline phase. | grafiati.com |

| 6-methyl-7-iodo-4-hydroxy-quinoline-3-carboxylate | 4-Hydroxy form | Matrix Isolation FTIR | The 4-hydroxy tautomer is solely present in a matrix environment and is lower in energy. | grafiati.com |

Computational and Theoretical Investigations of 3 Bromo 6 Methylquinoline

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to find the lowest energy arrangement of atoms, known as the optimized molecular geometry.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. For aromatic heterocyclic systems like 3-Bromo-6-methylquinoline, DFT is extensively used to predict geometric parameters and electronic properties.

A typical DFT study involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. For quinoline (B57606) derivatives, hybrid functionals like B3LYP are commonly employed in conjunction with Pople-style basis sets such as 6-311++G(d,p). This level of theory is generally sufficient to produce reliable predictions of bond lengths, bond angles, and dihedral angles.

The optimization process systematically alters the geometry of the molecule to minimize its total electronic energy. The resulting structure corresponds to the equilibrium conformation in the gas phase. While specific optimized structural parameters for this compound are not detailed in publicly available literature, calculations on similar molecules like 6-bromo-5-nitroquinoline-1-oxide have shown excellent agreement between DFT-predicted geometries and experimental X-ray diffraction data. The electronic structure analysis from DFT also yields properties such as dipole moment and the distribution of atomic charges, which are critical for understanding the molecule's polarity and intermolecular interactions.

Ab initio methods, Latin for "from the beginning," compute molecular properties based on first principles without reliance on empirical data. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the molecular wavefunction. However, HF systematically neglects electron correlation, which can affect the accuracy of the results.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) are used. These methods incorporate electron correlation, leading to more accurate structural and energetic predictions, albeit at a higher computational expense compared to DFT. For a molecule like this compound, both HF and MP2 methods can be used for geometry optimization, providing a valuable comparison to DFT results and helping to validate the computational approach.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational models are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and can help in the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using a DFT-optimized geometry. nih.gov

The process involves calculating the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Studies have shown that for diverse sets of organic molecules, DFT methods can predict ¹³C and ¹H chemical shifts with root-mean-square deviations (RMSD) as low as 1.93 ppm and 0.154 ppm, respectively, when appropriate scaling factors are applied. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically overestimated due to the neglect of anharmonicity and are therefore scaled by an empirical factor (typically ~0.96) to improve agreement with experimental data. nih.gov These predicted spectra help in assigning the vibrational modes observed in experimental IR and Raman measurements.

Table 1: Representative Data from Computational NMR and Vibrational Frequency Predictions Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical output of such calculations.

| Spectroscopic Parameter | Computational Method | Typical Predicted Value Range | Experimental Correlation |

|---|---|---|---|

| ¹³C Chemical Shift (ppm) | DFT (GIAO) | ~120-150 (Aromatic C), ~20 (Methyl C) | Correlation with experimental spectra after scaling. |

| ¹H Chemical Shift (ppm) | DFT (GIAO) | ~7.5-9.0 (Aromatic H), ~2.5 (Methyl H) | Correlation with experimental spectra after scaling. |

| C-H Stretch (cm⁻¹) | DFT (Harmonic) | ~3000-3100 (Aromatic), ~2900-3000 (Methyl) | Assignment of peaks in experimental IR/Raman spectra. |

| C=C/C=N Stretch (cm⁻¹) | DFT (Harmonic) | ~1400-1650 | Assignment of peaks in experimental IR/Raman spectra. |

Electronic spectroscopy, particularly UV-Vis absorption, is governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra of organic molecules. researchgate.netsharif.edu

The calculation provides the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. sharif.edu For quinoline and its derivatives, the UV-Vis spectrum is typically characterized by π→π* transitions within the aromatic system. TD-DFT calculations can model these transitions and predict how substituents, such as the bromo and methyl groups in this compound, influence the absorption profile. While computational models for fluorescence are more complex, they can provide insights into the emission properties by analyzing the geometry of the first excited state.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies and shapes of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Table 2: Key Reactivity Descriptors from FMO Analysis Note: The formulas provided are based on Koopmans' theorem approximations. Specific calculated energy values for this compound are not available in the cited literature.

| Descriptor | Formula | Significance | Calculated Value |

|---|---|---|---|

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Not Available |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Not Available |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. | Not Available |

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron. | Not Available |

| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added. | Not Available |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | Not Available |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. | Not Available |

| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature of the molecule. | Not Available |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides insights into a molecule's reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack. The MEP is calculated based on the total electron density and offers a color-coded representation of the electrostatic potential on the molecule's surface.

In the context of substituted quinolines like this compound, the MEP map is influenced by the electron-donating or electron-withdrawing nature of its substituents. The nitrogen atom in the quinoline ring is an electronegative center, typically exhibiting a region of negative electrostatic potential (often colored red or yellow), making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the aromatic rings generally show positive potential (colored blue), indicating regions susceptible to nucleophilic attack.

A hypothetical MEP analysis of this compound would likely reveal the following key features:

Most Negative Region: Concentrated around the nitrogen atom of the quinoline ring, indicating its role as a primary site for protonation and interaction with electrophiles.

Positive Regions: Located on the hydrogen atoms of the quinoline ring system.

Influence of Bromine: The bromine atom would introduce a region of slight negative potential around its sides and a potential positive sigma-hole at its tip along the C-Br bond axis.

Influence of Methyl Group: The methyl group would slightly increase the negative potential of the carbocyclic ring it is attached to.

The following table summarizes the expected charge distribution characteristics based on the functional groups present in this compound.

| Functional Group | Expected Electrostatic Potential | Influence on Reactivity |

| Quinoline Nitrogen | Highly Negative | Site for electrophilic attack and hydrogen bond acceptance |

| Bromine Atom | Negative around the sides, potentially positive at the tip (sigma-hole) | Inductive electron withdrawal, potential for halogen bonding |

| Methyl Group | Slightly increases negative potential of the attached ring | Electron-donating, influences aromatic reactivity |

| Aromatic Hydrogens | Positive | Potential sites for nucleophilic interaction |

Solvent Effects and Continuum Solvation Models in Theoretical Calculations

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Theoretical calculations must account for these solvent effects to provide realistic predictions of molecular behavior in solution. Continuum solvation models are a computationally efficient method for this, representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.org

One of the most widely used continuum models is the Polarizable Continuum Model (PCM). wikipedia.org In this approach, the solute molecule is placed in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to a more accurate representation of the molecule's electronic structure and energy in solution. fiveable.me

For a molecule like this compound, solvent effects would be crucial in determining properties such as its solubility, conformational stability, and reactivity. A study on a similar compound, 6-bromo-2-methylquinoline (B1268081), investigated its solubility in various solvents, highlighting the importance of solute-solvent interactions. acs.org The solubility was found to be highest in solvents like toluene (B28343) and ethyl acetate (B1210297) and lowest in water, indicating the compound's relatively non-polar nature. acs.org

Theoretical calculations using continuum models like PCM on this compound would involve defining a cavity around the molecule and specifying the dielectric constant of the solvent of interest. The calculations would then determine the solvation free energy, which is composed of several components:

Electrostatic component: The energy of interaction between the solute's charge distribution and the solvent's reaction field.

Cavitation energy: The energy required to create the cavity for the solute within the solvent.

Dispersion and repulsion energies: Arising from the van der Waals interactions between the solute and the solvent.

The choice of solvent would significantly impact the calculated properties. For example, in a polar solvent like ethanol (B145695) or methanol, the electrostatic interactions would be more pronounced, potentially stabilizing charge-separated states or influencing the energies of polar functional groups. In a non-polar solvent like toluene, dispersion forces would play a more dominant role. acs.org

The following table illustrates how different solvents and their dielectric constants would be represented in a continuum solvation model for studying this compound.

| Solvent | Dielectric Constant (ε) | Expected Influence |

| Water | 78.39 | Strong stabilization of polar regions, low solubility expected. |

| Ethanol | 24.55 | Moderate stabilization of polar regions. |

| Acetone | 20.70 | Moderate stabilization of polar regions. |

| Toluene | 2.38 | Weak electrostatic interactions, dominated by dispersion forces. |

| Hexane | 1.88 | Very weak electrostatic interactions, primarily dispersion forces. |

By employing continuum solvation models, researchers can predict how the dipole moment, molecular orbital energies, and reactivity indices of this compound would change from the gas phase to different solution environments, providing a more complete theoretical understanding of its chemical behavior.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers, and they can have different energies. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a given molecule, the PES shows the stable conformers as minima (valleys) and the transition states for interconversion between them as saddle points (mountain passes).

For a rigid aromatic system like the quinoline core of this compound, the primary focus of conformational analysis would be on the orientation of the substituents, particularly the methyl group. The quinoline ring system itself is largely planar, so significant conformational flexibility is not expected within the ring structure.

The main source of conformational isomerism in this compound would arise from the rotation of the methyl group around the C-C single bond connecting it to the quinoline ring. While this rotation is generally considered to have a low energy barrier, certain orientations may be more stable than others due to subtle steric and electronic interactions with the adjacent atoms of the ring.

A computational study of the potential energy surface for the methyl group rotation would involve calculating the molecule's energy at various dihedral angles of the H-C-C-C bond. The resulting data would generate a curve showing the energy as a function of the rotation angle. The minima on this curve correspond to the most stable (lowest energy) conformations, while the maxima represent the energy barriers to rotation.

Given the structure of this compound, the energy barriers for methyl group rotation are expected to be relatively small. The steric hindrance from the adjacent hydrogen atom on the quinoline ring is minimal. However, subtle hyperconjugation effects, where the C-H bonds of the methyl group interact with the pi-system of the quinoline ring, could lead to a slight preference for specific staggered conformations.

A hypothetical potential energy surface for the methyl group rotation in this compound would likely exhibit the following characteristics:

Number of Minima: Three equivalent energy minima corresponding to staggered conformations of the methyl hydrogens relative to the quinoline ring plane.

Energy Barriers: Low rotational barriers, likely in the range of a few kcal/mol, indicating that at room temperature, the methyl group is in nearly free rotation.

The following table provides a hypothetical summary of the key parameters that would be determined from a conformational analysis and PES scan of the methyl group rotation in this compound.

| Parameter | Description | Expected Value/Characteristic |

| Dihedral Angle (H-C-C-C) | The angle defining the rotation of the methyl group. | Minima likely at 60°, 180°, and 300°. |

| Relative Energy | The energy of a conformation relative to the most stable one. | The energy difference between conformers would be negligible. |

| Rotational Barrier | The energy required to rotate the methyl group from one stable conformation to another. | Low, likely < 3 kcal/mol. |

While the conformational flexibility of this compound itself is limited, understanding the subtle energetic preferences of its substituents is important for accurately modeling its interactions with other molecules, such as in drug-receptor binding or crystal packing simulations.

Biological Activity Profiles and Mechanistic Elucidations of 3 Bromo 6 Methylquinoline and Analogs

Antimicrobial Activity Studies

Quinoline (B57606) derivatives are recognized for their potential as antimicrobial agents, demonstrating efficacy against a variety of bacterial and fungal pathogens. rsc.orgmdpi.combenthamdirect.com

Antibacterial Efficacy Against Various Strains

Derivatives of 3-Bromo-6-methylquinoline have shown notable antibacterial activity. For instance, certain quinoline hydrazone analogues, which include a bromo-methylquinoline core, have demonstrated good to excellent antimicrobial activity against various pathogenic strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. sci-hub.se One study highlighted that specific bromo quinoline hydrazones showed remarkable activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com

Thiazole-quinolinium derivatives have also been investigated for their antibacterial properties, showing broad-spectrum activity against many Gram-positive and some Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant E. coli. rsc.org Some of these analogs were found to be significantly more potent than methicillin (B1676495) against MRSA strains. rsc.org

Interactive Table: Antibacterial Activity of Quinoline Analogs

| Compound Type | Bacterial Strains | Activity/MIC Values | Reference |

|---|---|---|---|

| Bromo quinoline hydrazones | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC: 6.25 - 100 µg/mL | sci-hub.sederpharmachemica.com |

| Thiazole-quinolinium derivatives | Gram-positive and Gram-negative strains, including MRSA and drug-resistant E. coli | MIC: 1–32 μg mL−1 against S. aureus strains | rsc.org |

Antifungal Properties

The antifungal potential of quinoline derivatives has also been a subject of research. mdpi.comnih.govacs.org Studies on various quinoline analogs have demonstrated their efficacy against different fungal species. mdpi.comscilit.com For example, certain fluorinated quinoline analogs have shown good antifungal activity against S. sclerotiorum and R. solani. mdpi.com Another study on quinoline derivatives containing thioether groups found significant antifungal activity against Sclerotinia sclerotiorum and Physalospora piricola. scilit.com

Specifically, derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline displayed good activity against A. niger with MIC values ranging from 15.62 to 62.5 μM. nih.gov The structure-activity relationship analysis indicated that substitutions on the benzyloxy group influenced the antifungal activity. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase and topoisomerase inhibition)

The antimicrobial action of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV. nih.govgoogle.com These enzymes are crucial for DNA replication, recombination, and repair in bacteria, making them excellent targets for antibacterial agents. nih.govgoogle.com By inhibiting these enzymes, quinoline compounds can lead to bacterial cell death.

Some quinoline derivatives are known to target the GyrB subunit of DNA gyrase, which is involved in ATP hydrolysis, a process that provides the energy for DNA replication. nih.govgoogle.com The inhibition of topoisomerase IV is also a key mechanism, as this enzyme is essential for the segregation of daughter chromosomes after replication. google.com Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as potent inhibitors of both bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov

Another proposed mechanism of antimicrobial action for some quinoline-based compounds is the disruption of the bacterial cell membrane. nih.gov One study on a quinoline-derived antimicrobial, HT61, showed that it disrupts membrane potential and causes the release of intracellular components in S. aureus. nih.gov This disruption of membrane integrity contributes to the bactericidal effect. Furthermore, some thiazole-quinolinium derivatives have been found to interfere with bacterial cell division by stimulating the polymerization of the FtsZ protein, which is essential for the formation of the Z-ring during cytokinesis. rsc.orgrsc.org

Anticancer and Antiproliferative Activity Research

Quinoline and its derivatives have emerged as a significant class of compounds in anticancer research due to their diverse mechanisms of action, including the induction of apoptosis and inhibition of cell proliferation. ijpsjournal.comarabjchem.orgijrpr.com

Inhibition of Cell Proliferation in Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of bromo- and methyl-substituted quinolines on various cancer cell lines. For instance, 2-Bromo-6-methylquinoline (B188506) derivatives have been shown to exhibit cytotoxic effects on breast cancer (MDA-MB-231) and lung cancer (A549) cells. Similarly, certain quinoline hydrazone analogues, including those with a 6-bromo-2-methylquinoline (B1268081) core, have demonstrated significant anti-proliferative activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). sci-hub.se

One of the most potent compounds from this series showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.33 to 4.87 µM. sci-hub.seijrpr.com Another study on pyrazolo[4,3-f]quinoline derivatives found that several compounds effectively inhibited the proliferation of various human cancer cell lines, including those of the kidney, colon, breast, lung, gastric, and prostate, with GI50 values below 14 µM. mdpi.com Highly brominated quinolines have also been synthesized and shown to have significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines. nih.gov

Interactive Table: Antiproliferative Activity of Quinoline Analogs

| Compound/Analog Type | Cancer Cell Lines | Activity/Concentration | Reference |

|---|---|---|---|

| 2-Bromo-6-methylquinoline derivatives | MDA-MB-231 (breast), A549 (lung) | Cytotoxic effects observed | |

| 6-Bromo-2-methylquinoline hydrazone analogues | NCI 60 human cancer cell lines | GI50: 0.33-4.87 µM | sci-hub.seijrpr.com |

| Pyrazolo[4,3-f]quinoline derivatives | Kidney, colon, breast, lung, gastric, prostate | GI50 < 14 µM | mdpi.com |

| Highly brominated quinolines | C6, HeLa, HT29 | Significant inhibitory effects | nih.gov |

Induction of Apoptosis Pathways

A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. ijrpr.comsmolecule.com Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. ijrpr.com For example, a novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative, LM08, was found to induce apoptosis in A2780 ovarian cancer cells, leading to the inhibition of their clonogenic survival. nih.gov

The induction of apoptosis by quinoline derivatives can involve the activation of caspases, which are key proteases in the apoptotic cascade. ijrpr.com Some styrylquinoline derivatives have been shown to induce apoptosis independently of ROS production, as evidenced by increased levels of caspase 3. researchgate.net Furthermore, some quinoline Schiff base compounds have been reported to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the disruption of the mitochondrial membrane potential and activation of caspases. ijrpr.com The ability of certain brominated quinolines to induce apoptosis has been confirmed through DNA laddering assays. nih.gov

DNA Intercalation and Topoisomerase Inhibition as Potential Mechanisms

The planar structure of the quinoline ring system is a key feature that allows these molecules to insert themselves between the base pairs of DNA, a process known as intercalation. This interaction can interfere with crucial cellular processes like DNA replication and transcription. tandfonline.com Numerous quinoline derivatives have been identified as antiproliferative agents that exert their cytotoxic effects through DNA intercalation. tandfonline.com This mechanism is a hallmark of several established anticancer drugs, including doxorubicin (B1662922) and mitoxantrone, which are analogs of quinoline. tandfonline.com

Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They function by creating transient breaks in the DNA strands to allow for strand passage and then resealing the breaks. tandfonline.commdpi.com Topoisomerase inhibitors are compounds that interfere with this process, often by stabilizing the transient complex formed between the enzyme and the DNA, leading to permanent DNA damage and ultimately triggering apoptosis or other forms of cell death. tandfonline.com

Several quinoline derivatives have been shown to target topoisomerase enzymes. For instance, pyrano[3,2-c]quinoline analogues have demonstrated the ability to intercalate into the DNA-topoisomerase complex. scirp.org Specifically, some of these compounds have been proposed to bind to the topoisomerase-II-DNA complex through an intercalation mechanism. scirp.org

While direct studies on this compound are limited, research on analogous compounds provides insight into its potential mechanisms. For example, 3-Bromo-7-methylquinoline is suggested to inhibit bacterial DNA gyrase and type IV topoisomerase, enzymes crucial for DNA replication. Furthermore, studies on other bromo-substituted quinolines indicate that the position of the bromine atom can significantly influence their DNA-intercalation capacity. For instance, 6-bromo derivatives have been noted to have a higher DNA binding affinity compared to 4-bromo analogs.

In the context of anticancer activity, some quinoline analogs function as topoisomerase "poisons" by interacting with DNA to form cleavable complexes, which leads to irreversible DNA damage and cell death. tandfonline.com For example, a novel class of quinoline-based topoisomerase 1 (Top1) inhibitors has been developed, with compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine) showing high potency in inhibiting human Top1 activity by trapping the Top1-DNA cleavage complexes. acs.org Similarly, certain pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase IIα. mdpi.com

Other Noteworthy Biological Activities in Substituted Quinolines (e.g., Antimalarial, Antiviral, Antioxidant)

Substituted quinolines are a versatile class of compounds with a broad spectrum of biological activities beyond their anticancer potential.

Antimalarial Activity: Quinolines have a long history in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known antimalarial drugs. ucsf.edupharmacy180.com The 4-aminoquinoline (B48711) scaffold is a core component of many synthetic antimalarials like chloroquine. ucsf.edunih.gov The mechanism of action for many quinoline-based antimalarials is thought to involve interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. pharmacy180.com Research into various ring-substituted 4-aminoquinolines has shown that modifications to the quinoline nucleus can impact activity against drug-resistant strains of Plasmodium falciparum. ucsf.edu For instance, the length and nature of the basic side chain are considered primary modulators of activity against resistant parasite strains. ucsf.edu

Antiviral Activity: The quinoline scaffold has also been explored for its antiviral properties. nih.govmdpi.com Chloroquine and hydroxychloroquine, for example, have demonstrated in vitro activity against various viruses. mdpi.commdpi.com The antiviral potential of quinoline derivatives has been investigated against a range of viruses, including dengue virus, human immunodeficiency virus (HIV), and coronaviruses. mdpi.commdpi.comnih.gov For instance, certain 8-hydroxy-7-substituted quinoline compounds have shown antiviral activity against herpes viruses like cytomegalovirus (CMV). google.comgoogle.com

Antioxidant Activity: Several quinoline derivatives have been identified as having significant antioxidant properties. nih.govmdpi.comnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. bohrium.com The antioxidant activity of quinolines is often attributed to their ability to scavenge free radicals. biointerfaceresearch.com For example, 4-thiosubstituted quinolines have been shown to be effective traps for free radicals like hydroxyl and superoxide (B77818) anions. biointerfaceresearch.com The antioxidant potential of these compounds is influenced by the nature and position of substituents on the quinoline ring. nih.govbiointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drugs.

For quinoline derivatives, SAR studies have revealed several key insights:

Substitution at the 3-position: In a series of 4-aminoquinolines studied as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for activity. acs.orgresearchgate.net

The Quinoline Moiety: The quinoline ring itself often plays a vital role in determining drug activity. For instance, in a study of compounds designed to reverse multidrug resistance in cancer cells, replacing the quinoline ring with a naphthyl or phenyl ring resulted in significantly less active derivatives. acs.org

Side Chains and Substituents: The nature and position of side chains and substituents on the quinoline ring are major determinants of biological activity. For example, in the context of antimalarial 4-aminoquinolines, modifications to the basic amine side chain are known to modulate activity against drug-resistant parasite strains. ucsf.edu For immunostimulatory imidazo[4,5-f]quinoline derivatives, subtle structural changes led to the discovery of potent novel analogs. nih.gov

Hydrophobicity and Steric Factors: In a study on quinoline derivatives for reversing multidrug resistance, the deviation of two aryl rings in the hydrophobic moiety was found to be essential for high activity. acs.org Similarly, in the development of PI3K/mTOR dual inhibitors, introducing steric hindrance to the 4-acrylamido functionality was a key modification strategy. nih.gov

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding drug-receptor interactions and predicting the binding affinity of a ligand to its target protein. nih.gov

For quinoline derivatives, molecular docking studies have been employed to:

Identify Potential Drug Targets: Docking simulations can help identify potential protein targets for a given compound. For instance, pyrano[3,2-c]quinoline analogues were docked into the topoisomerase-II-DNA complex to investigate their binding modes. scirp.org

Predict Binding Affinity: The docking score, often expressed in kcal/mol, provides an estimate of the binding affinity between a ligand and its receptor. nih.govresearchgate.net For example, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, docking scores against the CB1a protein ranged from -5.3 to -6.1 Kcal/mol. nih.gov

Elucidate Binding Interactions: Docking studies can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and the amino acid residues in the active site of a protein. nih.gov For instance, docking of quinoline-based HIV reverse transcriptase inhibitors identified key interactions with the target enzyme. nih.gov Similarly, docking of quinoline derivatives into the active site of COX enzymes helped to validate their potential binding relationships. rjptonline.org

Guide Drug Design: The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov For example, docking studies of 7-chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines as potential antimalarial agents investigated their effectiveness as novel plasmepsin 2 inhibitors. researchgate.net

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activity of this compound and its analogs is assessed through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies.

In Vitro Evaluation:

In vitro assays are essential for the initial screening of compounds and for elucidating their mechanisms of action. Common methodologies include:

Cell Viability and Cytotoxicity Assays: These assays, such as the MTT or MTS assay, are used to determine the effect of a compound on cell proliferation and to calculate its IC50 (the concentration required to inhibit 50% of cell growth). nih.govbenthamdirect.com For example, a series of 4-aminoquinoline derivatives were evaluated for their cytotoxic effects on human breast tumor cell lines. nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For instance, the inhibitory activity of quinoline derivatives against topoisomerases I and IIα has been evaluated using DNA relaxation assays. mdpi.com

Antimicrobial Susceptibility Testing: Methods like the agar (B569324) well diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are used to assess the antibacterial or antifungal activity of compounds. impactfactor.org

Antioxidant Activity Assays: The antioxidant capacity of compounds can be determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com

Apoptosis Assays: Assays like the caspase-3 activation assay and annexin (B1180172) V-FITC staining are used to determine if a compound induces programmed cell death (apoptosis). benthamdirect.com

In Vivo Evaluation:

Animal Models of Disease: Compounds are tested in animal models that mimic human diseases. For example, the in vivo antimalarial activity of quinoline derivatives can be evaluated in mouse models infected with Plasmodium species. researchgate.net Similarly, the antitumor activity of compounds can be assessed in xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.gov

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model. nih.gov This information is critical for understanding the drug's bioavailability and for determining appropriate dosing regimens.

Toxicity Studies: In vivo toxicity studies are performed to evaluate the safety profile of a compound and to identify any potential adverse effects.

Emerging Research Frontiers and Future Directions

Development of 3-Bromo-6-methylquinoline as a Lead Compound for Therapeutic Agents

The unique substitution pattern of this compound, featuring both an electron-withdrawing bromine atom and an electron-donating methyl group, makes it a valuable scaffold in the design of novel therapeutic agents. The bromine at the 3-position and the methyl group at the 6-position create distinct electronic and steric properties that are crucial for its role as a synthetic intermediate.

Derivatives of this compound are being investigated for a range of therapeutic applications. For instance, it serves as a key intermediate in the synthesis of complex pharmaceuticals, contributing to the development of new drugs with potential therapeutic applications. biosynce.com Research has shown that quinoline (B57606) derivatives can act as anticancer and antimicrobial agents. nih.gov The presence of the bromine atom allows for further functionalization through reactions like nucleophilic substitution, enabling the creation of a diverse library of compounds for biological screening. evitachem.com

The development of quinoline-based drugs is an active area of research, with over a hundred such drugs currently available for various diseases. acs.org The structural modifications of the quinoline core, such as those possible with this compound, can significantly influence biological activity and stability. mdpi.com

Application in Materials Science and Photophysical Research (e.g., Fluorescent Probes)

The photophysical properties of quinoline derivatives have led to their application in materials science, particularly in the development of fluorescent probes. 6-Methylquinoline (B44275), the parent structure of this compound, has been used to synthesize fluorescent halide-sensitive quinolinium dyes. nih.govchemicalbook.comchemsrc.com These dyes are water-soluble, and their fluorescence is quenched in the presence of halide ions like chloride, making them useful for determining halide concentrations in biological systems. nih.govtheinstituteoffluorescence.com

The quaternization of the nitrogen atom in 6-methylquinoline with various reagents produces these fluorescent probes. nih.govtheinstituteoffluorescence.com For example, reaction with methyl bromide, methyl iodide, or 3-bromo-1-propanol (B121458) yields dyes with high sensitivity to chloride ions. nih.govtheinstituteoffluorescence.com One such dye demonstrated a Stern-Volmer constant for chloride of 255 mol⁻¹ dm³, indicating high sensitivity. nih.govtheinstituteoffluorescence.com The fluorescence quantum yields of these probes are typically in the range of 0.5 to 0.64. theinstituteoffluorescence.com The development of such probes highlights the potential of modifying the 6-methylquinoline scaffold for advanced photophysical applications.

Advanced Synthetic Methodologies for Enhanced Diversity and Complexity

The synthesis of quinoline derivatives is a well-established field, with classic methods like the Doebner-von Miller, Friedländer, and Pfitzinger reactions being widely used. nih.govijpsjournal.com However, these traditional methods often require harsh conditions, long reaction times, and the use of hazardous reagents. nih.govacs.org Consequently, there is a significant push towards developing more advanced and sustainable synthetic methodologies.

Modern approaches focus on improving efficiency and environmental friendliness. Microwave-assisted synthesis, for example, has been shown to accelerate the synthesis of quinoline derivatives. ijpsjournal.commdpi.com The use of recyclable catalysts like Nafion® NR50 under microwave irradiation provides an efficient and green protocol for preparing substituted quinolines with good to excellent yields. mdpi.com